molecular formula C6H18N2Na2O13S4 B8227615 L-Cysteine S-sulfate sodium salt sesquihydrate

L-Cysteine S-sulfate sodium salt sesquihydrate

Cat. No.: B8227615
M. Wt: 500.5 g/mol
InChI Key: BZMBORJRXATTAL-CBAPHJFVSA-L
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Description

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate is a chemical compound with a complex structure that includes amino, hydroxy, oxo, sulfonate, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Cysteine S-sulfate sodium salt sesquihydrate typically involves multi-step synthetic routes One common method involves the reaction of appropriate starting materials under controlled conditions to introduce the desired functional groups

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The process often includes steps such as purification, crystallization, and drying to obtain the final trihydrate form. The use of advanced analytical techniques ensures the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Cysteine S-sulfate sodium salt sesquihydrate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Disodium phosphate: Similar in having disodium and phosphate groups but lacks the complex functional groups of the target compound.

    Disodium tartrate: Contains disodium and tartrate groups, used as an emulsifier and pH control agent.

Properties

IUPAC Name

disodium;(2R)-2-amino-1-hydroxy-1-oxo-3-sulfonatosulfanylpropane;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7NO5S2.2Na.3H2O/c2*4-2(3(5)6)1-10-11(7,8)9;;;;;/h2*2H,1,4H2,(H,5,6)(H,7,8,9);;;3*1H2/q;;2*+1;;;/p-2/t2*2-;;;;;/m00...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMBORJRXATTAL-CBAPHJFVSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SS(=O)(=O)[O-].C(C(C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].C([C@@H](C(=O)O)N)SS(=O)(=O)[O-].O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2Na2O13S4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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